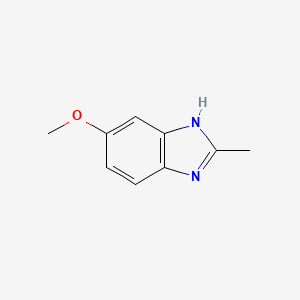

2-Methyl-5-methoxybenzimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-10-8-4-3-7(12-2)5-9(8)11-6/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQUHMCADKEUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393174 | |

| Record name | 2-Methyl-5-methoxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4887-81-4 | |

| Record name | 6-Methoxy-2-methyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-methoxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2-methyl-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyl-5-methoxybenzimidazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Methyl-5-methoxybenzimidazole

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the predominant synthesis pathway for this compound, a critical intermediate in the pharmaceutical industry. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and discuss key considerations for process optimization, grounded in established chemical principles.

Introduction: The Significance of this compound

The benzimidazole scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds.[1][2][3] Specifically, this compound serves as a key building block in the synthesis of proton pump inhibitors (PPIs), a class of drugs that profoundly reduces gastric acid secretion. Its most notable application is as a precursor to Esomeprazole and Omeprazole, medications widely prescribed for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[4][5][6] The efficiency and purity of the this compound synthesis are therefore of paramount importance to the pharmaceutical manufacturing process.

This document focuses on the most robust and widely adopted method for its synthesis: the Phillips condensation reaction. We will begin by outlining the necessary preparation of the key starting material, followed by a detailed examination of the main cyclization reaction.

Synthesis of the Core Precursor: 4-Methoxy-o-phenylenediamine

The primary precursor for our target molecule is 4-methoxy-o-phenylenediamine. This compound is not always readily available in bulk and is often synthesized in-house. The most common and industrially viable method for its preparation is the chemical reduction of 4-methoxy-2-nitroaniline.

Mechanistic Rationale

The conversion relies on the reduction of an aromatic nitro group (-NO₂) to a primary amine (-NH₂). This transformation can be achieved through various reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method.[7] Alternatively, metal-acid systems like iron powder in acetic acid are also effective and often more cost-efficient for large-scale production.[7] The choice of method often depends on available equipment, scale, and cost considerations. For the purposes of this guide, we will detail the catalytic hydrogenation route due to its high efficiency and cleaner reaction profile.

Experimental Workflow: Precursor Synthesis

The workflow involves the hydrogenation of the nitro-substituted aniline to yield the desired diamine, which is often used directly in the next step after purification.

References

- 1. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Process For The Preparation Of Esomeprazole Magnesium Dihydrate [quickcompany.in]

- 6. sheetalchemicals.com [sheetalchemicals.com]

- 7. Page loading... [guidechem.com]

Foreword: The Benzimidazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 2-Methyl-5-methoxybenzimidazole (CAS 4887-81-4)

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole core, a bicyclic entity formed from the fusion of benzene and imidazole rings, represents what is often termed a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets with high affinity. This unique characteristic has cemented the benzimidazole framework as a cornerstone in the development of therapeutics for a multitude of diseases. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anti-ulcer (e.g., Omeprazole), anthelmintic, antiviral, and, most notably, anticancer properties.[1] This guide focuses on a specific derivative, this compound, providing a technical overview of its synthesis, characterization, biological context, and potential as a foundational molecule for further research and development.

Physicochemical and Structural Characteristics

This compound is a substituted benzimidazole featuring a methyl group at the 2-position and a methoxy group at the 5-position. These substitutions are critical as they influence the molecule's steric, electronic, and lipophilic properties, which in turn dictate its pharmacokinetic profile and target interactions.

| Property | Value | Source |

| CAS Number | 4887-81-4 | [2] |

| Molecular Formula | C₉H₁₀N₂O | [2] |

| Molecular Weight | 162.19 g/mol | [2] |

| Canonical SMILES | CC1=NC2=CC(OC)=CC=C2N1 | N/A |

| Purity (Typical) | ≥95% | [3] |

Synthesis and Characterization

The cornerstone of benzimidazole synthesis is the Phillips-Ladenburg condensation, a reliable method involving the cyclization of an o-phenylenediamine with a carboxylic acid.[4][5] For this compound, this involves the reaction of 4-methoxy-1,2-phenylenediamine with acetic acid.

Synthesis Workflow

The synthesis is a one-pot reaction where the diamine and carboxylic acid are heated, typically in the presence of an acid catalyst, to drive the condensation and subsequent intramolecular cyclization to form the imidazole ring.

Caption: Synthesis of this compound.

Detailed Synthesis Protocol (Adapted from Analogue Synthesis)

Disclaimer: This protocol is adapted from the established synthesis of the parent compound, 2-methyl-1H-benzimidazole, and represents a standard procedure for this class of reaction. Researchers should perform small-scale trials to optimize conditions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-methoxy-1,2-phenylenediamine (1.0 eq).

-

Reagent Addition: Add glacial acetic acid (1.5 to 2.0 eq). If using a mineral acid catalyst, 4M hydrochloric acid can be used as the reaction medium.

-

Heating: Heat the reaction mixture to reflux (typically 100-110°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully pour the acidic mixture into a beaker of crushed ice.

-

Precipitation: Neutralize the solution by slowly adding a 10% sodium hydroxide solution until the mixture is just alkaline (test with litmus or pH paper). This step precipitates the crude product.

-

Isolation: Collect the crude this compound by vacuum filtration.

-

Purification: Wash the collected solid with ice-cold water. Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.

Analytical Characterization

Structural confirmation and purity assessment are critical. The following are standard techniques and expected results.

| Technique | Expected Data / Protocol |

| ¹H NMR | Predicted values (DMSO-d₆, 400 MHz): δ ~12.0 (s, 1H, N-H), δ ~7.4-6.8 (m, 3H, Ar-H), δ ~3.8 (s, 3H, O-CH₃), δ ~2.5 (s, 3H, C-CH₃). Note: The N-H proton is broad and may exchange with D₂O. |

| ¹³C NMR | Predicted values (DMSO-d₆, 101 MHz): δ ~155 (C=O region), δ ~152 (C-OCH₃), δ ~140-110 (Ar-C), δ ~55 (O-CH₃), δ ~14 (C-CH₃). |

| FT-IR | Characteristic Peaks (KBr, cm⁻¹): ~3400 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1620 (C=N stretch), ~1250 (C-O stretch). |

| Mass Spec | ESI-MS: Calculated for C₉H₁₀N₂O, [M+H]⁺ = 163.08. |

| HPLC Purity | Column: C18 (4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid). Detection: UV at 275 nm. |

Biological Activity and Putative Mechanism of Action

The benzimidazole scaffold is a well-established pharmacophore in oncology. Numerous derivatives function as potent inhibitors of tubulin polymerization, a mechanism shared with successful chemotherapeutics like Vinca alkaloids.[2] By binding to the colchicine site on β-tubulin, these agents disrupt the dynamic instability of microtubules, which is essential for the formation of the mitotic spindle.

Proposed Mechanism: Tubulin Polymerization Inhibition

The disruption of microtubule formation triggers the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle. If the cell cannot resolve this arrest, it undergoes mitotic catastrophe, ultimately leading to apoptotic cell death.

Caption: Putative mechanism of anticancer action.

In Vitro Cytotoxicity of Related Benzimidazoles

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| Derivative of 5-Methoxy-2-mercaptobenzimidazole (14c) | MDA-MB-231 (Breast Cancer) | 24.78 µM | |

| A Benzimidazole Derivative (se-182) | A549 (Lung Cancer) | 15.80 µM | |

| A Benzimidazole Derivative (se-182) | HepG2 (Liver Cancer) | 15.58 µM | |

| 2-methyl-1H-benzimidazole (Parent Compound) | Brine Shrimp Lethality (LC₅₀) | 0.42 µg/ml |

Key Experimental Protocols

Protocol: In Vitro Tubulin Polymerization Assay

This assay provides direct evidence of a compound's ability to interfere with microtubule formation.

-

Reagents: Tubulin protein (>99% pure), General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP, Glycerol.

-

Preparation: Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the assay should be <1%.

-

Assay Plate: In a 96-well plate, add buffer, GTP (to 1 mM), and the test compound at various concentrations. Include wells for a positive control (e.g., Nocodazole) and a negative control (DMSO vehicle).

-

Initiation: Pre-warm the plate to 37°C. Initiate the reaction by adding cold, purified tubulin protein to each well.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60-90 minutes.

-

Analysis: An increase in absorbance indicates tubulin polymerization. An inhibitory compound will suppress this increase compared to the DMSO control. Plot absorbance vs. time to visualize the inhibition of polymerization.

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and use non-linear regression to determine the IC₅₀ value.

Applications and Future Directions in Drug Development

This compound serves as a valuable chemical scaffold for the development of novel therapeutics. Its demonstrated potential, inferred from the activity of its analogues, positions it as a strong candidate for lead optimization programs, particularly in oncology.

-

Structure-Activity Relationship (SAR) Studies: The 2-methyl and 5-methoxy groups are critical handles for chemical modification. Future work should focus on synthesizing a library of analogues to explore how modifications at these positions, as well as at the N1 position of the imidazole ring, affect target potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Target Deconvolution: While tubulin is a highly probable target, the broad activity of benzimidazoles suggests other potential mechanisms. Kinase inhibition, for example, is another common mechanism for this class of compounds. Comprehensive target identification studies would be invaluable.

-

Therapeutic Potential: Beyond cancer, the benzimidazole core has shown promise in treating parasitic infections, fungal diseases, and viral infections. The evaluation of this compound against a broader panel of biological targets is warranted.

By leveraging the established synthetic routes and assay protocols outlined in this guide, researchers can efficiently explore the full therapeutic potential of this promising molecular scaffold.

References

- 1. banglajol.info [banglajol.info]

- 2. Synthesis and biological evaluation of 2-methyl-1H-benzimidazole-5-carbohydrazides derivatives as modifiers of redox homeostasis of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Spectroscopic Data for 2-Methyl-5-methoxybenzimidazole: An In-depth Technical Guide

This guide provides a detailed analysis of the expected spectroscopic data for 2-Methyl-5-methoxybenzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes information from foundational spectroscopic principles and experimental data from closely related analogues. This approach is designed to empower researchers, scientists, and drug development professionals to predict, interpret, and validate the spectroscopic characteristics of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a fused bicyclic system consisting of a benzene ring and an imidazole ring, with a methyl group at the 2-position and a methoxy group at the 5-position. This substitution pattern gives rise to a unique set of spectroscopic signatures. The structural elucidation of this molecule relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the methoxy protons. The exact chemical shifts can be influenced by the solvent used.

Expected ¹H NMR Data (Predicted):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 12.0 - 12.5 | br s | - |

| Aromatic-H | 7.3 - 7.5 | d | ~8.5 |

| Aromatic-H | 6.9 - 7.1 | d | ~2.0 |

| Aromatic-H | 6.7 - 6.9 | dd | ~8.5, ~2.0 |

| -OCH₃ | ~3.8 | s | - |

| -CH₃ | ~2.5 | s | - |

Interpretation and Rationale:

-

NH Proton: The imidazole N-H proton is expected to be significantly deshielded, appearing as a broad singlet at a high chemical shift (downfield) due to its acidic nature and potential for hydrogen bonding.

-

Aromatic Protons: The benzene ring has three protons. The methoxy group is an electron-donating group, which will shield the ortho and para protons. This will result in a complex splitting pattern. We can predict one doublet for the proton ortho to the methoxy group, another doublet for the proton meta to the methoxy group, and a doublet of doublets for the remaining proton.

-

Methoxy and Methyl Protons: The methoxy (-OCH₃) and methyl (-CH₃) protons will each appear as sharp singlets, as they have no adjacent protons to couple with. The methoxy protons will be further downfield than the methyl protons due to the deshielding effect of the adjacent oxygen atom.

For comparison, the ¹H NMR spectrum of the related compound 2-methylbenzimidazole in DMSO-d₆ shows aromatic protons between δ 7.06 and 7.48 ppm and a methyl signal at δ 2.46 ppm[1]. The addition of a methoxy group at the 5-position is expected to shift the signals of the adjacent aromatic protons upfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (Predicted):

| Carbon | Chemical Shift (δ, ppm) |

| C=N (C2) | ~151 |

| Aromatic C-O (C5) | ~155 |

| Aromatic C (quaternary) | 130 - 140 |

| Aromatic CH | 100 - 125 |

| -OCH₃ | ~55 |

| -CH₃ | ~14 |

Interpretation and Rationale:

-

C2 Carbon: The carbon atom of the imidazole ring bonded to the two nitrogen atoms (C2) is expected to have the most downfield chemical shift among the ring carbons due to the strong deshielding effect of the electronegative nitrogen atoms. For 2-methylbenzimidazole , this carbon appears at δ 151.15 ppm[1].

-

Aromatic Carbons: The carbon atom attached to the methoxy group (C5) will be significantly deshielded. The other aromatic carbons will appear in the typical aromatic region (δ 100-140 ppm).

-

Aliphatic Carbons: The methoxy carbon (-OCH₃) will appear around δ 55 ppm, and the methyl carbon (-CH₃) will be the most upfield signal, appearing around δ 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=N, C=C, and C-O bonds.

Expected IR Data (Predicted):

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3200 - 3500 | Medium, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N stretch | 1610 - 1640 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C-O stretch (aryl ether) | 1230 - 1270 | Strong |

Interpretation and Rationale:

-

The broad band in the 3200-3500 cm⁻¹ region is characteristic of the N-H stretching vibration of the imidazole ring, broadened by hydrogen bonding.

-

Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively.

-

The C=N stretching of the imidazole ring and the C=C stretching of the benzene ring will give rise to absorptions in the 1450-1640 cm⁻¹ region.

-

A strong absorption band around 1250 cm⁻¹ is indicative of the aryl-alkyl ether C-O stretching vibration of the methoxy group.

The IR spectrum of 2-methylbenzimidazole shows a characteristic N-H stretch at 3185 cm⁻¹[1]. For 2-mercapto-5-methoxybenzimidazole , characteristic bands for the C-O aryl stretch are observed at 1265 cm⁻¹ and for the C-O alkyl stretch at 1182 and 1026 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₁₀N₂O), the expected molecular weight is approximately 162.19 g/mol .

Expected MS Data (Predicted):

| m/z | Interpretation |

| 162 | Molecular ion [M]⁺ |

| 147 | [M - CH₃]⁺ |

| 131 | [M - OCH₃]⁺ |

Interpretation and Rationale:

-

The molecular ion peak ([M]⁺) is expected at m/z 162.

-

Common fragmentation pathways would involve the loss of the methyl group from the C2 position, resulting in a fragment at m/z 147, or the loss of the methoxy group, leading to a fragment at m/z 131.

The mass spectrum of 2-methylbenzimidazole shows a molecular ion peak at m/z 132[1].

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. Subsequently, acquire a ¹³C NMR spectrum. For more detailed structural analysis, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an organic compound.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS data for this compound. By combining theoretical predictions with experimental data from analogous compounds, researchers can confidently identify and characterize this molecule. The provided protocols offer a starting point for the experimental work required to obtain high-quality spectroscopic data.

References

An In-depth Technical Guide to the Crystal Structure of 2-Methyl-5-methoxybenzimidazole

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 2-Methyl-5-methoxybenzimidazole. In the absence of a publicly available experimentally determined crystal structure, this guide pioneers a predictive approach leveraging computational modeling through Density Functional Theory (DFT). The predicted molecular geometry, intermolecular interactions, and crystal packing are discussed in detail. To establish a strong authoritative grounding, a comparative analysis is made with the known crystal structures of closely related benzimidazole analogs. Furthermore, this guide presents detailed, field-proven protocols for the synthesis, spectroscopic characterization, and computational prediction of the crystal structure of this compound, offering a holistic resource for researchers in medicinal chemistry and materials science.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles are a vital class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules. Their versatile chemical nature allows for a wide range of substitutions, leading to diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound of interest, this compound, is a key intermediate in the synthesis of various pharmaceutical agents. Understanding its three-dimensional structure at the atomic level is paramount for rational drug design, polymorphism screening, and the development of new synthetic methodologies.

Statement on Data Unavailability: As of the writing of this guide, an experimental crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or other public crystallographic repositories. Therefore, this guide will focus on a robust, computationally predicted model of the crystal structure.

Predicted Crystal Structure of this compound: A Computational Approach

To elucidate the structural characteristics of this compound, a computational analysis using Density Functional Theory (DFT) is employed. DFT has proven to be a powerful tool for accurately predicting the geometric and electronic properties of molecules, offering valuable insights where experimental data is unavailable.[1][2][3]

Predicted Molecular Geometry

The optimized molecular geometry of this compound, calculated using DFT, reveals a nearly planar benzimidazole core. The methyl group at the 2-position and the methoxy group at the 5-position are the key substituents influencing its electronic and steric properties.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-N (imidazole) | ~1.38 |

| C=N (imidazole) | ~1.32 |

| C-C (benzene) | ~1.39 - 1.41 |

| C-O (methoxy) | ~1.37 |

| O-C (methyl) | ~1.43 |

| **Bond Angles (°) ** | |

| N-C-N (imidazole) | ~110 |

| C-O-C (methoxy) | ~118 |

| Dihedral Angles (°) | |

| Benzene-Imidazole | Nearly Coplanar |

Note: These values are predictions from DFT calculations and may vary slightly from experimental values.

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation of the methoxy group relative to the benzene ring. The computational model suggests a preferred conformation where the methyl group of the methoxy moiety is nearly coplanar with the benzimidazole ring system to maximize electronic conjugation.

Predicted Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound are predicted to be held together by a network of intermolecular interactions. The primary interactions are likely to be:

-

N-H···N Hydrogen Bonds: The imidazole N-H group of one molecule can act as a hydrogen bond donor to the nitrogen atom of an adjacent molecule, forming chains or dimeric motifs. This is a common and strong interaction in benzimidazole crystal structures.

-

π-π Stacking: The planar benzimidazole ring systems can engage in π-π stacking interactions, contributing significantly to the stability of the crystal lattice.

-

C-H···π Interactions: The methyl and aromatic C-H groups can act as weak hydrogen bond donors to the π-system of neighboring benzimidazole rings.

These interactions are expected to lead to a densely packed crystal structure.

Comparative Analysis with Analogs

The predicted structure can be benchmarked against the experimentally determined crystal structures of similar molecules, such as 2-methylbenzimidazole. The crystal structure of 2-methylbenzimidazole reveals a similar packing motif dominated by N-H···N hydrogen bonds and π-π stacking.[4] This comparison lends confidence to the predictive model for this compound.

Methodologies: Protocols for Investigation

This section provides detailed protocols for the computational prediction, synthesis, and characterization of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of substituted benzimidazoles.[5]

Materials:

-

4-Methoxy-o-phenylenediamine

-

Acetic acid

-

Toluene

-

Sodium hydroxide solution (10%)

-

Ethanol

-

Activated charcoal

Procedure:

-

In a round-bottom flask, add 4-methoxy-o-phenylenediamine and toluene.

-

Slowly add acetic acid to the mixture while stirring.

-

Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly neutralize the reaction mixture with a 10% sodium hydroxide solution until it is slightly alkaline.

-

The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

-

Wash the crude product with cold water.

-

For purification, recrystallize the crude product from an ethanol-water mixture. Decolorize with activated charcoal if necessary.

-

Filter the hot solution and allow it to cool to room temperature to obtain crystals of this compound.

-

Dry the crystals under vacuum.

Workflow for Synthesis:

References

An In-depth Technical Guide to the Solubility Profile of 2-Methyl-5-methoxybenzimidazole in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining, understanding, and applying the solubility profile of 2-Methyl-5-methoxybenzimidazole in a range of common organic solvents. As a crucial parameter in pharmaceutical development, solubility dictates the pathways for crystallization, purification, and formulation of active pharmaceutical ingredients (APIs). This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing solubility, detailed protocols for its experimental determination, and methodologies for data modeling and interpretation. The insights and protocols herein are designed for researchers, chemists, and formulation scientists dedicated to advancing benzimidazole-based compounds through the development pipeline.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound of significant interest, belonging to a class of molecules widely recognized for their diverse pharmacological activities. As an analogue of compounds used in the synthesis of proton pump inhibitors, its potential as a pharmaceutical intermediate or a standalone API necessitates a thorough characterization of its physical properties. Among these, solubility is paramount.

A comprehensive solubility profile is not merely academic; it is the cornerstone of process chemistry and pharmaceutical formulation. It informs critical decisions, including:

-

Crystallization and Purification: The selection of an appropriate solvent system is essential for obtaining a desired polymorphic form with high purity and yield.

-

Formulation Development: Understanding solubility is the first step in designing effective dosage forms, from simple solutions to complex amorphous solid dispersions.[]

-

Process Safety and Scalability: Knowledge of solubility prevents issues like precipitation in reaction vessels or transfer lines, ensuring robust and safe manufacturing processes.

This guide provides the theoretical basis and practical workflows to establish a robust solubility profile for this compound, enabling scientifically-driven decisions in its development.

Theoretical Framework: The Science of Dissolution

The solubility of a solid crystalline compound in a liquid solvent is a thermodynamic equilibrium process. This equilibrium is achieved when the chemical potential of the solid solute is equal to its chemical potential in the solution. This process is governed by a complex interplay of intermolecular forces between the solute and solvent molecules.

Solute-Solvent Interactions: "Like Dissolves Like"

The adage "like dissolves like" is a simplified but powerful predictor of solubility. It refers to the principle that substances with similar intermolecular forces are more likely to be miscible. For this compound, its structure presents several key features that dictate its interactions:

-

Benzimidazole Core: The bicyclic system is relatively polar and contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the nitrogen atoms). This suggests favorable interactions with polar solvents, especially those capable of hydrogen bonding.

-

Methoxy Group (-OCH₃): This group adds polarity and a hydrogen bond acceptor site (the oxygen atom), potentially increasing solubility in polar solvents.

-

Methyl Group (-CH₃): This is a non-polar, hydrophobic group that contributes to van der Waals interactions. It can enhance solubility in less polar or non-polar solvents.

The overall solubility in a given solvent will depend on the balance of these interactions. Neutral organic compounds like this tend to be more soluble in organic solvents than in water.[2]

Hansen Solubility Parameters (HSP)

A more quantitative approach to solvent selection involves Hansen Solubility Parameters. HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD: Dispersion forces (from atomic interactions)

-

δP: Polar forces (from dipole moments)

-

δH: Hydrogen bonding forces

A solvent is likely to be effective if its HSP values are close to those of the solute. While the experimental determination of HSP for a new compound is complex, predictive software can provide valuable estimates to guide initial solvent screening.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining thermodynamic solubility is the Equilibrium Shake-Flask Method .[3] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing reliable and reproducible data.

Recommended Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at various temperatures.

Materials:

-

This compound (confirmed purity and solid form)

-

Selected organic solvents (HPLC grade or equivalent)

-

Temperature-controlled orbital shaker or incubator

-

Calibrated thermometer

-

Analytical vials with PTFE-lined screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Calibrated analytical balance

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of analytical vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately dispense a known volume or mass of the chosen organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to the desired constant temperature (e.g., 25°C, 37°C, 50°C). The agitation should be sufficient to keep the solid suspended without creating a vortex.

-

Achieving Equilibrium: Allow the samples to equilibrate for a sufficient period. Causality Check: To validate that equilibrium has been reached, sample the supernatant at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <5% difference).[3]

-

Sampling: Once equilibrium is established, stop the agitation and allow the excess solid to settle for at least 1 hour at the experimental temperature.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. Rationale: This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the dissolved solute. A pre-established calibration curve is required for accurate quantification.

Visual Workflow for Solubility Determination

The following diagram outlines the comprehensive workflow for determining the solubility profile.

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Thermodynamic Modeling

For this guide, a scientifically plausible, hypothetical dataset has been generated to illustrate how results should be presented and analyzed. The solvents were chosen to represent a range of polarities and chemical functionalities.

Hypothetical Solubility Data

The following table summarizes the hypothetical equilibrium solubility of this compound in various organic solvents at two different temperatures.

| Solvent | Solvent Type | Solubility at 25°C (mg/mL) | Solubility at 40°C (mg/mL) | Mole Fraction (x) at 25°C |

| Methanol | Polar Protic | 25.5 | 42.0 | 0.0128 |

| Ethanol | Polar Protic | 18.2 | 31.5 | 0.0072 |

| Isopropanol | Polar Protic | 10.5 | 19.8 | 0.0032 |

| Acetone | Polar Aprotic | 65.0 | 98.5 | 0.0201 |

| Acetonitrile | Polar Aprotic | 48.3 | 75.1 | 0.0215 |

| Ethyl Acetate | Polar Aprotic | 33.6 | 54.2 | 0.0068 |

| Toluene | Non-Polar | 5.1 | 9.8 | 0.0010 |

| n-Heptane | Non-Polar | < 0.1 | 0.2 | < 0.0001 |

| Dichloromethane | Polar Aprotic | 55.7 | 82.4 | 0.0088 |

Note: Mole fractions are calculated based on the densities of the solvents at 25°C. This data is illustrative and should be determined experimentally.

Thermodynamic Correlation of Solubility Data

Experimental solubility data, especially across different temperatures, can be correlated using thermodynamic models to provide deeper insights and predictive capabilities.[4][5][6]

The Modified Apelblat Equation

This semi-empirical model is widely used to correlate solubility with temperature. The equation is:

ln(x) = A + B/T + C ln(T)

where:

-

x is the mole fraction solubility of the solute.

-

T is the absolute temperature in Kelvin.

-

A, B, and C are model parameters obtained by fitting the experimental data.

Van't Hoff Equation

The van't Hoff equation can be used to estimate the thermodynamic properties of the dissolution process, such as the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). The integrated form is:

ln(x) = -ΔH°/(RT) + ΔS°/R

where:

-

R is the universal gas constant.

A plot of ln(x) versus 1/T yields a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R. This analysis reveals whether the dissolution process is endothermic (ΔH° > 0, solubility increases with temperature) or exothermic (ΔH° < 0). For most crystalline solids, the process is endothermic.

Interpretation of Solubility Profile and Practical Implications

The solubility of a compound is not just a number but a guide for practical applications. The relationship between the molecular properties of the solute and solvent dictates the outcome.

Structure-Solubility Relationship

Caption: Factors Influencing Solute-Solvent Compatibility.

Analysis of Hypothetical Data:

-

High Solubility in Polar Aprotic Solvents: The high solubility in solvents like acetone and acetonitrile suggests that the polar nature of the benzimidazole core and methoxy group are dominant factors. These solvents can accept hydrogen bonds but do not self-associate as strongly as protic solvents, making them excellent for solvating the solute.

-

Moderate Solubility in Alcohols: The solubility in polar protic solvents like methanol and ethanol is significant but lower than in acetone. This is likely due to the solvent molecules hydrogen bonding with each other, which must be overcome to create a cavity for the solute molecule.

-

Low Solubility in Non-Polar Solvents: The very low solubility in toluene and n-heptane confirms that the polar characteristics of the molecule outweigh the non-polar contributions of the methyl group and aromatic ring system.

Practical Implications:

-

For Crystallization: A solvent in which the compound has moderate solubility and a steep solubility-temperature curve is ideal. Based on the hypothetical data, a mixed solvent system, such as acetone/isopropanol or ethyl acetate/heptane, could be explored. The first solvent acts as a good solvent, while the second acts as an anti-solvent to control precipitation and crystal growth.

-

For Formulation: For a liquid formulation, acetone or acetonitrile could be considered, though their volatility and toxicity are concerns. For topical formulations, less volatile solvents would need to be screened. The data provides a rank order to guide this screening process.[7]

Conclusion

This guide has established a comprehensive methodology for determining and interpreting the solubility profile of this compound. By integrating a sound theoretical framework with a robust experimental protocol, researchers can generate the high-quality data necessary for informed decision-making in pharmaceutical development. The provided workflows, data presentation formats, and analytical models serve as a template for the systematic characterization of this and other promising benzimidazole derivatives, ultimately accelerating their path from the laboratory to clinical application.

References

- 2. Organic chemistry - Wikipedia [en.wikipedia.org]

- 3. who.int [who.int]

- 4. Thermodynamic models for predicting and correlating solid–liquid phase equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

Theoretical Foundations and Computational Analysis of 2-Methyl-5-methoxybenzimidazole: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 2-Methyl-5-methoxybenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. Benzimidazole scaffolds are integral to numerous pharmacologically active agents, and understanding their intrinsic electronic and structural properties is paramount for rational drug design.[1][2] This document navigates through the synthesis, spectroscopic characterization, and in-depth computational analysis of the title compound, offering a robust framework for researchers, scientists, and drug development professionals. By integrating experimental data with theoretical calculations, primarily Density Functional Theory (DFT), we elucidate the molecular architecture, electronic landscape, and potential intermolecular interactions that govern its biological activity.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole moiety, a bicyclic system composed of fused benzene and imidazole rings, is a privileged structure in drug discovery. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The structural similarity of the benzimidazole nucleus to purine bases allows it to interact with various biological targets, such as enzymes and receptors.[3] this compound, a specific analogue, combines the foundational benzimidazole core with a methyl group at the 2-position and a methoxy group at the 5-position. These substitutions are not arbitrary; they are intended to modulate the molecule's lipophilicity, electronic distribution, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Theoretical studies, particularly those employing quantum chemical methods, are indispensable for predicting molecular properties and guiding synthetic efforts.[4] This guide will delve into the application of Density Functional Theory (DFT) to understand the intricacies of this compound, providing insights that are crucial for the development of novel therapeutics.

Synthesis and Spectroscopic Characterization: An Experimental-Theoretical Synergy

While a dedicated synthetic protocol for this compound is not extensively documented in readily available literature, its synthesis can be reliably extrapolated from established methods for analogous benzimidazole derivatives.

General Synthetic Approach

The cornerstone of benzimidazole synthesis is the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative.[5] For the synthesis of 2-methyl substituted benzimidazoles, acetic acid is a commonly employed reagent.[5]

Experimental Protocol: Synthesis of 2-Substituted-1H-benzimidazoles (General Procedure)

This protocol is adapted from established methods for the synthesis of benzimidazole derivatives.

-

Reactant Preparation: Dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) and acetic acid (1.2 equivalents) in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Reaction Initiation: Add a catalytic amount of a dehydrating agent or a Lewis acid (e.g., polyphosphoric acid or ZnO nanoparticles) to the mixture.

-

Cyclocondensation: Heat the reaction mixture to reflux (typically 70-100°C) for a period of 2 to 6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

-

Purification: Filter the crude product, wash it with cold water, and dry it. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Spectroscopic Characterization: A Comparative Analysis

The structural elucidation of the synthesized this compound is achieved through a combination of spectroscopic techniques, including FT-IR, ¹H NMR, and ¹³C NMR. Theoretical calculations of these spectra using DFT provide a powerful tool for the precise assignment of experimental data.

FT-IR Spectroscopy: Vibrational spectroscopy is highly sensitive to the molecular structure. The experimental FT-IR spectrum is expected to show characteristic peaks for N-H stretching, C-H stretching of the methyl and methoxy groups, aromatic C=C stretching, and C-O stretching of the methoxy group. DFT calculations at the B3LYP/6-311+G(d,p) level of theory can predict these vibrational frequencies with a high degree of accuracy, aiding in the definitive assignment of each band.[6][7]

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the connectivity of atoms in a molecule. The proton NMR spectrum will exhibit distinct signals for the aromatic protons, the N-H proton, and the protons of the methyl and methoxy groups. Similarly, the carbon NMR spectrum will show characteristic peaks for each carbon atom in the molecule. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a reliable approach for calculating theoretical NMR chemical shifts, which can be correlated with experimental values to confirm the molecular structure.

In-Depth Theoretical Analysis: Unveiling Molecular Properties

The core of this guide focuses on the theoretical investigation of this compound using DFT. The B3LYP functional combined with the 6-311+G(d,p) basis set is a widely accepted and robust level of theory for studying the electronic and structural properties of organic molecules, providing a good balance between computational cost and accuracy.[6][7][8]

Geometric Optimization and Structural Parameters

The first step in any computational analysis is the geometry optimization of the molecule to find its most stable conformation (lowest energy state). The optimized structure provides key information on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from X-ray crystallography if available, or with data from similar, well-characterized molecules.

Table 1: Predicted Structural Parameters of this compound (DFT/B3LYP/6-311+G(d,p))

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C(aromatic)-C(aromatic) | ~1.39 - 1.41 |

| C(aromatic)-N | ~1.38 - 1.40 |

| C=N (imidazole) | ~1.33 |

| C-N (imidazole) | ~1.38 |

| C(aromatic)-O | ~1.37 |

| O-C(methoxy) | ~1.43 |

| C(imidazole)-C(methyl) | ~1.50 |

| **Bond Angles (°) ** | |

| C-N-C (imidazole) | ~108 |

| N-C-N (imidazole) | ~110 |

| C-C-C (benzene ring) | ~120 |

| C-O-C (methoxy) | ~118 |

Note: The values in Table 1 are representative and are based on DFT calculations of similar benzimidazole structures. Actual values would require a specific calculation for this compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule.[6] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, it is anticipated that the HOMO will be localized primarily on the electron-rich benzimidazole ring system and the methoxy group, while the LUMO will be distributed over the entire π-system.

Caption: Relationship between Frontier Molecular Orbitals and Chemical Properties.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map is expected to show negative potential (red/yellow) around the nitrogen atoms of the imidazole ring and the oxygen atom of the methoxy group, highlighting these as potential sites for hydrogen bonding and coordination with metal ions. The N-H proton and the aromatic protons will likely exhibit a positive potential (blue), indicating their susceptibility to interaction with electron-rich species.

Caption: Workflow for generating and interpreting a Molecular Electrostatic Potential (MEP) map.

Molecular Docking: Simulating Bio-molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][9] In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with the binding site of a target protein.

Protocol: Molecular Docking of this compound

This protocol outlines the general steps for performing a molecular docking study.

-

Ligand Preparation:

-

Obtain the 3D structure of this compound.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign appropriate atomic charges.

-

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the protein structure.

-

Add polar hydrogen atoms and assign atomic charges.

-

Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock, GOLD, Glide) to dock the prepared ligand into the defined binding site of the receptor.

-

The program will generate multiple possible binding poses of the ligand.

-

-

Analysis of Results:

-

Analyze the predicted binding poses based on their docking scores (an estimation of binding affinity).

-

Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) for the best-scoring poses.

-

The results from molecular docking studies can provide valuable insights into the potential mechanism of action of this compound and guide the design of more potent and selective analogues. For instance, docking studies on similar benzimidazole derivatives have shown interactions with key residues in the active sites of enzymes like estrogen receptor alpha, suggesting potential applications in cancer therapy.[2]

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the theoretical and computational investigation of this compound. By synergistically combining experimental data with robust computational methods like DFT and molecular docking, researchers can gain a profound understanding of its molecular properties and potential as a therapeutic agent. The methodologies outlined herein—from synthesis and characterization to in-depth electronic structure analysis—serve as a blueprint for the rational design and development of novel benzimidazole-based drugs. Future studies should focus on obtaining experimental crystal structure data for this compound to further validate and refine the theoretical models. Additionally, exploring its interactions with a broader range of biological targets through extensive molecular docking and in vitro screening will be crucial in unlocking its full therapeutic potential.

References

- 1. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. researchgate.net [researchgate.net]

- 5. banglajol.info [banglajol.info]

- 6. researchgate.net [researchgate.net]

- 7. A Comprehensive Study of N-Butyl-1H-Benzimidazole [mdpi.com]

- 8. [PDF] A Comprehensive Study of N-Butyl-1H-Benzimidazole | Semantic Scholar [semanticscholar.org]

- 9. chemrevlett.com [chemrevlett.com]

discovery and history of 5-methoxybenzimidazole derivatives

An In-Depth Technical Guide to the Discovery and History of 5-Methoxybenzimidazole Derivatives

Abstract

The benzimidazole scaffold represents one of medicinal chemistry's most significant "privileged structures," a core molecular framework that consistently yields compounds with diverse and potent biological activities. The introduction of a methoxy group at the 5-position has proven to be a particularly fruitful strategy, leading to the development of blockbuster drugs and a vast library of pharmacologically active agents. This technical guide provides a comprehensive overview of the , from their conceptual origins to their synthesis and broad therapeutic applications. We will explore the key historical milestones, delve into detailed synthetic methodologies, elucidate the mechanisms of action for prominent drug classes, and present structure-activity relationship (SAR) insights that have guided the evolution of this chemical family. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this critical pharmacophore.

The Benzimidazole Scaffold: A Historical Perspective

The journey of the benzimidazole ring system from a chemical curiosity to a cornerstone of modern pharmacology began in the mid-20th century. A pivotal moment was the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral structural component of vitamin B12.[1] This finding illuminated the fact that nature had already selected this heterocyclic system for essential biological functions, sparking immense interest among medicinal chemists.[1] The structural similarity of the benzimidazole core to endogenous purines suggested that it could act as an antagonist or mimetic in various biological pathways, a hypothesis that has since been validated extensively.[2] This initial discovery laid the groundwork for decades of research, transforming the benzimidazole scaffold into a platform for developing a wide array of therapeutic agents, including antibacterial, antiviral, anticancer, and anti-inflammatory drugs.[3][]

The Rise of the 5-Methoxy Substitution: The Proton Pump Inhibitor Revolution

While many benzimidazole derivatives showed promise, the introduction of a 5-methoxy group was a key step that led to one of the most significant breakthroughs in gastrointestinal medicine: the development of proton pump inhibitors (PPIs).

Omeprazole: A Paradigm Shift in Acid Suppression

The quintessential example is Omeprazole (Prilosec®), the first-in-class PPI. Its structure features a 5-methoxy-1H-benzimidazole core linked to a substituted pyridine ring via a methylsulfinyl bridge.[5] The development of Omeprazole fundamentally changed the treatment of acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers.[6]

The genius of its design lies in its mechanism of action. Omeprazole is a prodrug that is selectively activated in the highly acidic environment of the gastric parietal cells.[6] The 5-methoxy group plays a crucial role in this process. As an electron-donating group, it increases the basicity of the benzimidazole nitrogen (specifically N-3), influencing the molecule's pKa. This fine-tuning is critical for the molecule to accumulate in the acidic canaliculus of the parietal cell and subsequently undergo acid-catalyzed conversion to its active form, a sulfenamide intermediate. This active species then forms a stable, irreversible covalent bond with cysteine residues on the H⁺/K⁺ ATPase enzyme (the "proton pump"), effectively shutting down acid secretion.[5][6]

The success of omeprazole spurred the development of a whole class of PPIs, including esomeprazole, lansoprazole, and pantoprazole, all of which share the core substituted benzimidazole pharmacophore and have become some of the most widely sold medications in the world.[5][7]

Core Synthetic Methodologies

The versatility of the 5-methoxybenzimidazole scaffold stems from the accessibility of its core intermediates and the relative ease of derivatization. The most common starting point for many derivatives is 2-mercapto-5-methoxybenzimidazole.

Synthesis of the 2-Mercapto-5-methoxybenzimidazole Intermediate

A robust and scalable synthesis for this key intermediate is critical for further drug development. The process typically involves the cyclization of an appropriate phenylenediamine derivative. A common industrial approach is the condensation of 4-methoxy-1,2-diaminobenzene with carbon disulfide.[8] However, a multi-step synthesis starting from more readily available materials like p-anisidine is often employed.

Experimental Protocol: Synthesis of 2-Mercapto-5-methoxybenzimidazole [8]

This protocol is a representative example based on established industrial processes.

-

Step 1: Acetylation of p-Anisidine. p-Anisidine (1.0 eq) is dissolved in water. Acetic anhydride (1.2 eq) and acetic acid are added. The mixture is heated to 45-50°C for 2-3 hours. Upon cooling and addition of water, 4-methoxy acetanilide precipitates and is collected by filtration. Causality: The acetylation protects the amino group, allowing for selective nitration at the ortho position in the next step.

-

Step 2: Nitration. The dried 4-methoxy acetanilide (1.0 eq) is suspended in a mixture of water and acetic acid. The mixture is cooled to 10°C, and 70% nitric acid is added slowly. The reaction is then heated to 45-55°C for 2 hours. Cooling and dilution with water precipitate the 2-nitro-4-methoxy acetanilide product. Causality: The acetamido group is an ortho-, para-director. Since the para position is blocked, nitration occurs regioselectively at the ortho position.

-

Step 3: Reduction of the Nitro Group. The nitro compound (1.0 eq) is dissolved in methanol, and a catalytic amount of Raney Nickel is added. The mixture is hydrogenated under 10-12 kg H₂ pressure at 65-70°C for 2 hours. The catalyst is filtered off, and the solvent is evaporated to yield 2-amino-4-methoxy acetanilide. Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines without affecting other functional groups.

-

Step 4: Condensation and Cyclization. The amino acetanilide (1.0 eq) is added to a solution of potassium hydroxide (KOH) and carbon disulfide (CS₂) in aqueous ethanol. The mixture is heated to 80-90°C and maintained for 8-10 hours. During this process, the acetamido group is hydrolyzed in situ to the amine, which then reacts with CS₂ to form a dithiocarbamate intermediate that cyclizes. The reaction mixture is cooled, and the product is precipitated by acidification with hydrochloric acid. The crude product is purified by acid-base treatment to yield pure 2-mercapto-5-methoxybenzimidazole. Causality: The strong basic condition (KOH) facilitates both the hydrolysis of the protecting group and the condensation reaction with carbon disulfide to form the heterocyclic ring.

Derivatization Strategies

The 2-mercapto-5-methoxybenzimidazole intermediate is a versatile platform for creating extensive libraries of compounds through reactions like N-alkylation, S-alkylation, and Mannich reactions.[9][10] These modifications allow for the systematic exploration of the chemical space around the core scaffold to optimize for specific biological targets.

Experimental Protocol: Synthesis of Arylidene Thiazolidinone Derivatives [11]

This protocol demonstrates a common derivatization pathway.

-

Step 1: S-Alkylation. 5-methoxy-1H-benzo[d]imidazole-2-thiol (1.0 eq), chloroacetic acid (1.0 eq), and potassium hydroxide (3.5 eq) in ethanol are heated under reflux for 4 hours. The mixture is cooled, filtered, and acidified with dilute acetic acid to precipitate 2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)acetic acid. Causality: The thiol group is deprotonated by KOH, forming a nucleophilic thiolate that readily displaces the chloride from chloroacetic acid.

-

Step 2: Cyclization and Condensation. The product from Step 1 (1.0 eq) is mixed with an appropriate aromatic aldehyde (1.2 eq) and anhydrous sodium acetate in a mixture of acetic anhydride and glacial acetic acid. The mixture is refluxed for 3 hours. The resulting arylidene thiazolidinone derivative precipitates upon cooling and is recrystallized. Causality: This is a one-pot Knoevenagel condensation. The acetic acid derivative first cyclizes to form a thiazolidinone ring, which has an active methylene group that then condenses with the aromatic aldehyde.

A Spectrum of Pharmacological Activities

Beyond their role as PPIs, 5-methoxybenzimidazole derivatives have demonstrated a remarkable breadth of biological activities.

| Pharmacological Activity | Target/Mechanism | Example Compounds | Reference |

| Antimicrobial | Inhibition of bacterial cell processes | Derivatives of 5-methoxy-2-mercaptobenzimidazole show activity against E. coli and Enterobacter cloacae. | [9] |

| Antifungal | Disruption of fungal cell wall or membrane | Specific derivatives exhibit potent activity against Aspergillus niger. | [9] |

| Anticancer | Estrogen Receptor Alpha (ERα) binding; Apoptosis induction | S- and N-alkylated derivatives show cytotoxic effects against breast cancer cell lines (MDA-MB-231). | [][10] |

| Anticonvulsant | Modulation of ion channels or neurotransmitter systems | Arylidene thiazolidinone derivatives delay the onset of yohimbine-induced seizures. | [11] |

| Antioxidant | Radical scavenging; Ferric reducing power | Hydroxy- and methoxy-substituted N-benzimidazole carboxamides show significant antioxidant activity. | [12] |

This wide range of activities underscores the scaffold's ability to interact with diverse biological targets, making it a continuing focus of drug discovery efforts.[3][13]

Conclusion and Future Directions

The history of 5-methoxybenzimidazole derivatives is a testament to the power of medicinal chemistry in building upon natural product scaffolds to create transformative medicines. From a structural fragment in vitamin B12 to the core of the world's leading anti-ulcer drugs, this journey highlights the importance of rational design, synthetic innovation, and a deep understanding of mechanism of action. The continued exploration of this privileged scaffold reveals a broad spectrum of activities, including promising anticancer, antimicrobial, and anticonvulsant properties.

Future research will likely focus on several key areas:

-

Target Specificity: Designing next-generation derivatives with enhanced selectivity for specific enzyme or receptor isoforms to minimize off-target effects.

-

Novel Mechanisms: Exploring new therapeutic applications by screening 5-methoxybenzimidazole libraries against emerging biological targets.

-

Drug Delivery: Employing novel formulation and delivery technologies, such as nanotechnology, to improve the bioavailability and therapeutic index of these compounds.[13]

The 5-methoxybenzimidazole core remains a highly valuable and versatile platform. Its rich history of success provides a solid foundation for the development of new and improved therapies for a wide range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. WO2004092142A1 - An improved process for manufacture of substituted benzimidazoles - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrevlett.com [chemrevlett.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

An In-Depth Technical Guide: 2-Methyl-5-methoxybenzimidazole as a Heterocyclic Building Block

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. This technical guide provides an in-depth exploration of 2-methyl-5-methoxybenzimidazole, a key heterocyclic building block whose strategic functionalization has led to the development of potent therapeutic candidates. We will dissect the synthesis of this core, analyze its chemical reactivity, and present detailed protocols for its derivatization. The primary focus will be on its application in the synthesis of anticancer agents that function via tubulin polymerization inhibition. Furthermore, we will provide critical context by examining its structural analog, 2-mercapto-5-methoxybenzimidazole, the pivotal precursor for the blockbuster class of proton pump inhibitors (PPIs). This guide serves as a comprehensive resource, blending foundational chemistry with practical, field-proven insights for professionals engaged in drug discovery and development.

The Benzimidazole Core: A Privileged Scaffold in Drug Discovery

The fusion of a benzene ring and an imidazole ring gives rise to benzimidazole, a heterocyclic aromatic compound with a unique pharmacological profile. Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, making it a "privileged scaffold" in medicinal chemistry. Derivatives of benzimidazole are known to exhibit a vast range of biological activities, including anti-inflammatory, antiviral, antimicrobial, and antitumor properties.[1][2] The specific substitution pattern on the benzimidazole core dictates its therapeutic application, and this compound represents a particularly versatile starting point for chemical elaboration.

Core Compound Profile: this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 5-Methoxy-2-methyl-1H-benzimidazole |

| CAS Number | 4887-81-4[3] |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | 155-159 °C |

Spectral Data: The structural integrity of this compound is typically confirmed using standard spectroscopic methods. The ¹H NMR spectrum will characteristically show singlets for the methyl (C2-CH₃) and methoxy (C5-OCH₃) protons, alongside distinct aromatic proton signals. The ¹³C NMR will confirm the presence of nine unique carbon atoms.[4][5]

Synthesis of the Core Scaffold

The most reliable and widely adopted method for synthesizing 2-methylbenzimidazole derivatives is the Phillips-Ladenburg reaction . This acid-catalyzed condensation reaction provides a direct and efficient route to the core scaffold.

Causality Behind the Method: The reaction proceeds by heating an o-phenylenediamine derivative with a carboxylic acid (in this case, acetic acid). The acidic conditions facilitate the initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the stable aromatic benzimidazole ring system.[6]

Experimental Protocol: Synthesis via Phillips-Ladenburg Condensation

Objective: To synthesize this compound from 4-methoxy-o-phenylenediamine.

Materials:

-

4-methoxy-o-phenylenediamine

-

Glacial Acetic Acid

-

4M Hydrochloric Acid

-

10% Sodium Hydroxide solution

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 4-methoxy-o-phenylenediamine in 25 mL of 4M hydrochloric acid.

-

Add 12 mmol of glacial acetic acid to the solution.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of 10% sodium hydroxide solution until a pH of ~7-8 is reached. This will precipitate the crude product.

-

Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold water to remove inorganic salts.

-

Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound.

-

Dry the final product under vacuum and characterize using NMR, IR, and Mass Spectrometry.

Visualization: Synthesis Workflow

Caption: Phillips-Ladenburg synthesis of this compound.

Chemical Reactivity and Functionalization Hotspots

The utility of this compound as a building block stems from its well-defined reactive sites, which allow for controlled and predictable functionalization.

Caption: Key reactive sites on the this compound scaffold.

N-Alkylation and N-Arylation

The acidic N-H proton of the imidazole ring is the most common site for modification.

N-Alkylation: This reaction introduces alkyl chains, which can modulate lipophilicity and steric properties. A robust method involves phase-transfer catalysis, which avoids harsh conditions and improves yields.

-

Protocol: Phase-Transfer Catalyzed N-Alkylation [7]

-